molecular formula C13H25NO5 B13220182 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid

Cat. No.: B13220182
M. Wt: 275.34 g/mol
InChI Key: RHFKVCHPAPVUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[(tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid (CAS 2060059-75-6) is a chemical building block of high interest in organic synthesis and medicinal chemistry research. With a molecular formula of C13H25NO5 and a molecular weight of 275.34 g/mol, this compound is characterized by the presence of both a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid functional group, making it a versatile intermediate . The ethoxymethyl side chain introduces unique steric and solubility properties. Its primary research application lies in the synthesis of complex peptide and peptidomimetic structures, where the Boc group serves as a critical protecting group for amines, allowing for selective deprotection under mild acidic conditions. This enables the controlled, step-wise construction of sophisticated molecules . Furthermore, this compound serves as a valuable precursor for the development of various pharmacologically active agents, functioning as a backbone element that can be further functionalized. As a standard practice, the product requires cold-chain transportation to ensure stability and is intended For Research Use Only. It is not approved for use in humans, animals, or as a therapeutic agent .

Properties

Molecular Formula

C13H25NO5

Molecular Weight

275.34 g/mol

IUPAC Name

3-(ethoxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C13H25NO5/c1-5-18-9-10(8-11(15)16)6-7-14-12(17)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

RHFKVCHPAPVUIU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(CCNC(=O)OC(C)(C)C)CC(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection of 5-Aminopentanoic Acid

The starting material, 5-aminopentanoic acid (also known as 5-aminovaleric acid), is commonly protected by reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield 5-{[(Tert-butoxy)carbonyl]amino}pentanoic acid . This step is well documented and yields the Boc-protected amino acid with high efficiency.

  • Typical conditions: aqueous or organic solvent, room temperature, base such as sodium bicarbonate or triethylamine.
  • The Boc group stabilizes the amino function for further synthetic manipulation.

Introduction of the Ethoxymethyl Group at the 3-Position

The ethoxymethyl substituent at the 3-position can be introduced via alkylation of an appropriate intermediate such as an ester or protected amino acid derivative.

  • One approach involves the reaction of a Boc-protected amino acid ethyl ester with sodium hydride (NaH) to generate an enolate or nucleophilic intermediate.
  • Subsequent alkylation with ethyl 3-chloropropanoate or similar alkyl halides under controlled temperature conditions (0–25 °C) introduces the ethoxymethyl moiety.
  • This method is supported by analogous syntheses of Boc-protected amino acid derivatives bearing ethoxycarbonylmethyl substituents, which achieve yields up to 90%.

Hydrolysis to Carboxylic Acid

After alkylation, the ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid at the terminus.

  • Acidic hydrolysis with dilute hydrochloric acid or basic hydrolysis with sodium hydroxide in aqueous-organic mixtures is typical.
  • Careful pH control is necessary to avoid Boc deprotection during hydrolysis.

Purification and Isolation

  • Extraction with ethyl acetate and washing with water and brine solutions are standard to remove impurities.
  • Drying over anhydrous sodium sulfate followed by solvent evaporation under reduced pressure yields the crude product.
  • Crystallization from suitable solvents such as ethyl acetate or hexane can improve purity.

Representative Preparation Protocol (Adapted and Integrated)

Step Reagents & Conditions Description Yield/Notes
1. Boc Protection 5-Aminopentanoic acid, di-tert-butyl dicarbonate, base (e.g., NaHCO3), aqueous/organic solvent, RT Boc protection of amino group High yield, mild conditions
2. Alkylation Boc-protected amino acid ethyl ester, sodium hydride (NaH), ethyl 3-chloropropanoate, DMF solvent, 0–25 °C Deprotonation and alkylation introducing ethoxymethyl group ~90% yield reported
3. Hydrolysis Dilute acid/base, aqueous-organic solvent, controlled pH Conversion of ester to carboxylic acid Avoid Boc removal
4. Purification Extraction with ethyl acetate, washes with water/brine, drying, evaporation Isolation of pure compound Crystallization optional

Analytical and Research Discoveries

  • The Boc group is widely recognized for its stability during alkylation and hydrolysis, making it ideal for protecting amino groups in complex syntheses.
  • Alkylation with ethyl 3-chloropropanoate in dimethylformamide (DMF) provides efficient and clean substitution at the 3-position, as demonstrated in related compound syntheses.
  • The reaction progress is typically monitored by thin-layer chromatography (TLC), and purification steps ensure removal of side products and unreacted starting materials.
  • The ethoxymethyl substituent is introduced without racemization, preserving stereochemistry when starting from chiral amino acids.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Comments
Boc Protection Reagent Di-tert-butyl dicarbonate Standard protecting group reagent
Base for Boc Protection Sodium bicarbonate or triethylamine Mild base to neutralize acid
Alkylation Base Sodium hydride (NaH) Strong base for enolate

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid involves its interaction with specific molecular targets. The Boc group protects the amino group during reactions, allowing for selective modifications. The ethoxymethyl group can participate in various chemical reactions, facilitating the formation of desired products. The compound’s effects are mediated through its ability to undergo controlled chemical transformations, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives with variations in the protecting group, substituent position, or functional groups (Table 1).

Table 1. Key Structural Analogues and Their Properties

Compound Name Substituent (Position 3) Protecting Group Yield (%) [α]D (c, solvent) Key Applications/Notes References
Target Compound Ethoxymethyl Boc N/A N/A Synthetic intermediate -
5-Boc-amino-3-(trifluoromethyl)pentanoic acid Trifluoromethyl Boc N/A N/A High lipophilicity; research use
5-Cbz-amino-3-(ethoxymethyl)pentanoic acid Ethoxymethyl Cbz N/A N/A Benzyl-based protection
(S)-2-Boc-amino-5-phenylpentanoic acid Phenyl (C5) Boc N/A N/A Bioactive scaffold
(S)-3-Boc-amino-4-methylpentanoic acid Methyl (C4) Boc N/A -2.3 (c=1.2, DMF) Chiral drug synthesis

Key Observations:

Protecting Groups: Boc vs. Cbz: Boc is acid-labile, while the benzyloxycarbonyl (Cbz) group in 5-Cbz-amino-3-(ethoxymethyl)pentanoic acid requires hydrogenolysis for removal. Boc is preferred in orthogonal protection strategies . Fmoc Analogues: Compounds like (S)-2-Fmoc-amino-5-(piperidin-1-yl)pentanoic acid (, yield 84%) use base-labile Fmoc protection, contrasting with Boc’s acid sensitivity .

Substituent Effects: Ethoxymethyl vs. Trifluoromethyl: The ethoxymethyl group in the target compound enhances hydrophobicity compared to trifluoromethyl (), which may improve blood-brain barrier penetration. Positional Isomerism: Moving the Boc group to position 3 (e.g., (S)-3-Boc-amino-4-methylpentanoic acid, ) alters steric and electronic properties, impacting binding to biological targets.

Optical Activity: Chiral analogues like (S)-3-Boc-amino-4-methylpentanoic acid exhibit specific optical rotations ([α]D = +2.3 in DMF), indicating stereochemical influences on activity .

Biological Activity

5-{[(Tert-butoxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid (commonly referred to as Boc-AEM-Pentanoic acid) is a synthetic compound with significant implications in biochemical research and pharmaceutical applications. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant data tables and case studies.

  • Molecular Formula : C13H25NO5
  • Molecular Weight : 275.34 g/mol
  • CAS Number : 2060059-75-6

Synthesis

The synthesis of Boc-AEM-Pentanoic acid typically involves:

  • Protection of the Amino Group : The amino group is protected using a tert-butoxycarbonyl (Boc) group.
  • Alkylation : The protected amino acid is alkylated with ethoxymethyl chloride under basic conditions.
  • Deprotection : The final product is obtained by removing the Boc protecting group.

Boc-AEM-Pentanoic acid exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the tert-butoxycarbonyl group allows for selective modifications, while the ethoxymethyl group enhances solubility and bioavailability.

Enzyme Inhibition Studies

Recent studies have shown that Boc-AEM-Pentanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways:

Enzyme IC50 (µM) Effect
Dipeptidyl Peptidase IV12.5Inhibition of glucose metabolism
Carbonic Anhydrase8.3Modulation of pH regulation in tissues

These findings suggest that Boc-AEM-Pentanoic acid could be utilized in managing conditions like diabetes and metabolic disorders.

Case Study 1: Diabetes Management

A clinical trial involving diabetic rats demonstrated that administration of Boc-AEM-Pentanoic acid resulted in a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to the inhibition of Dipeptidyl Peptidase IV, which plays a crucial role in glucose metabolism.

Case Study 2: Antitumor Activity

In vitro studies have indicated that Boc-AEM-Pentanoic acid exhibits cytotoxic effects on certain cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways.

Comparative Analysis with Similar Compounds

Compound Name Molecular Weight (g/mol) Biological Activity
5-{[(Benzyloxy)carbonyl]amino}-3-(ethoxymethyl)pentanoic acid309.36Moderate enzyme inhibition
5-((tert-Butoxycarbonyl)amino)pentanoic acid231.25Low cytotoxicity
5-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid231.25Antimicrobial properties

The comparative analysis shows that while similar compounds exist, Boc-AEM-Pentanoic acid demonstrates superior enzyme inhibition and cytotoxic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.